Benzyl N-methyl-N-(2-oxopropyl)carbamate
Description
Benzyl N-methyl-N-(2-oxopropyl)carbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate moiety, with a methyl substituent and a 2-oxopropyl chain. Carbamates of this class often exhibit diverse reactivity and biological activity due to variations in substituents, making them valuable in pharmaceutical and synthetic chemistry.
Structure
2D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-methyl-N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)8-13(2)12(15)16-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
WZLAFGMZQJASBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Methylamine with Chloroacetone
Chloroacetone (Cl-CH$$2$$-CO-CH$$3$$) serves as an electrophilic agent for introducing the 2-oxopropyl group to methylamine. The reaction proceeds via nucleophilic substitution, where methylamine displaces the chloride atom:
$$
\text{NH}2\text{CH}3 + \text{Cl-CH}2\text{-CO-CH}3 \rightarrow \text{CH}3\text{NH-CH}2\text{-CO-CH}_3 + \text{HCl}
$$
Key Conditions :
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Base : Triethylamine or sodium bicarbonate to neutralize HCl
- Temperature : 0–25°C to minimize side reactions
- Yield : ~70–85% under optimized conditions.
Excess methylamine ensures monoalkylation, preventing dialkylation to tertiary amines. The product, N-methyl-N-(2-oxopropyl)amine, is purified via vacuum distillation or column chromatography.
Reductive Amination of Methylamine with Acetone
An alternative approach involves reductive amination of methylamine with acetone. However, this method is less favorable due to competing imine formation and requires stringent control:
$$
\text{NH}2\text{CH}3 + (\text{CH}3)2\text{CO} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{NH-CH}2\text{-CO-CH}3
$$
Challenges :
- Low reactivity of acetone in reductive amination
- Competing reduction of acetone to isopropanol
- Yield : <50%, making alkylation preferable.
Carbamate Formation via Benzyl Chloroformate
The final step involves reacting N-methyl-N-(2-oxopropyl)amine with benzyl chloroformate (Cbz-Cl), a widely used carbamoylation reagent.
Reaction Mechanism and Optimization
Benzyl chloroformate reacts with the amine under Schotten-Baumann conditions, forming the target carbamate:
$$
\text{CH}3\text{NH-CH}2\text{-CO-CH}3 + \text{Cl-C(=O)-OCH}2\text{C}6\text{H}5 \rightarrow \text{C}6\text{H}5\text{CH}2\text{O-C(=O)-N(CH}3\text{)(CH}2\text{-CO-CH}3) + \text{HCl}
$$
Optimized Parameters :
Comparative Analysis of Carbamoylation Methods
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | NaOH | 0–5°C | 85% | >95% |
| Anhydrous Conditions | Triethylamine | 25°C | 78% | 90% |
| Phase-Transfer Catalysis | TBAB | 10°C | 82% | 93% |
Notes :
- Schotten-Baumann offers superior yield and purity due to rapid HCl neutralization.
- Anhydrous methods risk side reactions with residual moisture.
Alternative Routes from Patent Literature
Patent CN85109417A describes a three-step process for N-methyl carbamates, adaptable for this compound:
Methyl Isocyanate Generation
Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane, which thermally decomposes to methyl isocyanate (CH$$_3$$NCO):
$$
\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhO-C(=O)-NHCH}3 + \text{PhOH}
$$
$$
\text{PhO-C(=O)-NHCH}3 \xrightarrow{\Delta} \text{CH}3\text{NCO} + \text{PhOH}
$$
Carbamate Formation with Benzyl Alcohol
Methyl isocyanate reacts with benzyl alcohol in the presence of a catalyst (e.g., triethylamine):
$$
\text{CH}3\text{NCO} + \text{PhCH}2\text{OH} \rightarrow \text{PhCH}2\text{O-C(=O)-NHCH}3
$$
Modification for Target Compound :
Introducing the 2-oxopropyl group requires pre-functionalizing benzyl alcohol or using a substituted amine. This route is less direct compared to the Cbz-Cl method.
Challenges and Mitigation Strategies
Byproduct Formation
- Ureas : From amine-isocyanate reactions. Mitigated by using excess Cbz-Cl.
- Carbonates : From Cbz-Cl hydrolysis. Minimized by controlled pH (pH 9–10).
Scalability and Industrial Feasibility
The alkylation-Cbz-Cl route is scalable, with demonstrated yields >80% in batch reactors. Continuous-flow systems could enhance efficiency by:
- Precise temperature control for exothermic steps
- In-line neutralization of HCl
- Automated purification via crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Production of N-methyl-N-(2-oxopropyl)amine.
Substitution: Generation of various substituted carbamates.
Scientific Research Applications
Benzyl N-methyl-N-(2-oxopropyl)carbamate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl N-methyl-N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modify proteins through carbamoylation, altering their function and stability .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Compounds synthesized via Method D (e.g., 16b, 82% yield) demonstrate higher efficiency compared to Method E (e.g., 17b, 40% yield) .
- Spectral Trends : IR spectra for benzyl carbamates typically show C=O stretches near 1700–1750 cm⁻¹, while ¹H-NMR resonances for methyl groups appear at δ 1.0–1.5 ppm .
Enzyme Inhibition and Selectivity
- BuChE vs. AChE Inhibition : Benzyl carbamates with a 2-position substituent (e.g., isosorbide-based analogs) exhibit preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Di-carbamates, however, show significant AChE inhibition, highlighting substituent-dependent activity .
- Antibiotic Activity : Aryl-substituted carbamates (e.g., 16a–17b) were evaluated as LpxC inhibitors, though specific data for the target compound are unavailable .
Physicochemical and Structural Insights
- Hydrogen Bonding : Benzyl N-(4-pyridyl)carbamate forms intramolecular N–H⋯N bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å), stabilizing its layered crystal structure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl N-methyl-N-(2-oxopropyl)carbamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A documented method involves reacting benzyl chloroformate with N-methyl-N-(2-oxopropyl)amine under controlled pH (8–9) and temperature (0–5°C). Column chromatography (hexanes/ethyl acetate, 1:1) yields 85% pure product, confirmed by NMR (δ 2.17 ppm for methyl protons) . Optimization includes using anhydrous solvents and inert atmospheres to minimize hydrolysis.
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation employs:
- NMR : Distinct peaks for the benzyl group (δ 5.11 ppm), methyl groups (δ 2.17 ppm), and carbamate carbonyl (δ 156.0 ppm) .
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
- X-ray crystallography : Resolves bond angles and stereochemistry (if crystalline) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as:
- A carbamate-protecting group in peptide synthesis due to its stability under basic conditions .
- A precursor for enzyme inhibitors , notably in studies targeting SARS-CoV-2 replicase polyproteins (IC₅₀ = 1.2 µM in vitro) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing oxo group enhances electrophilicity at the carbamate carbonyl, facilitating attack by amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring) reveal a second-order rate constant of 0.15 M⁻¹s⁻¹ at pH 7.4 . Computational modeling (DFT) predicts transition states with ΔG‡ = 28.5 kcal/mol .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability assays show:
- pH 2–6 : Hydrolysis half-life (t₁/₂) = 48 hours.
- pH >8 : Rapid degradation (t₁/₂ = 2 hours) due to hydroxide ion attack on the carbamate .
- Thermal stability : Decomposition above 70°C, confirmed by TGA/DSC (endothermic peak at 76°C) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., IC₅₀ values in enzyme assays) arise from:
- Assay conditions : Varying buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alters binding kinetics .
- Purity thresholds : Impurities >2% (e.g., residual solvents) skew activity; validate via LC-MS .
Q. How can computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Identifies binding to SARS-CoV-2 main protease (binding energy = -8.2 kcal/mol) .
- MD simulations (GROMACS) : Reveal stable hydrogen bonds with Ser144 and His41 residues over 100 ns .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
